

Physicochemical properties of 2-Chlorobenzo[d]thiazole-7-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chlorobenzo[d]thiazole-7-carboxylic acid

Cat. No.: B1490798

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-Chlorobenzo[d]thiazole-7-carboxylic Acid**

Introduction

2-Chlorobenzo[d]thiazole-7-carboxylic acid is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science. Its rigid bicyclic structure, featuring a benzothiazole core, is substituted with a reactive chlorine atom at the 2-position and a carboxylic acid at the 7-position. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals[1]. The physicochemical properties of this molecule—such as its acidity, lipophilicity, and solubility—are critical determinants of its behavior in both synthetic reactions and biological systems. Understanding these characteristics is paramount for its effective application.

This technical guide provides a comprehensive analysis of the core physicochemical properties of **2-Chlorobenzo[d]thiazole-7-carboxylic acid**. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of its properties but also detailed, field-proven experimental protocols for their determination. The narrative emphasizes the causal relationships between molecular structure and physical properties, providing a robust framework for its application in research and development.

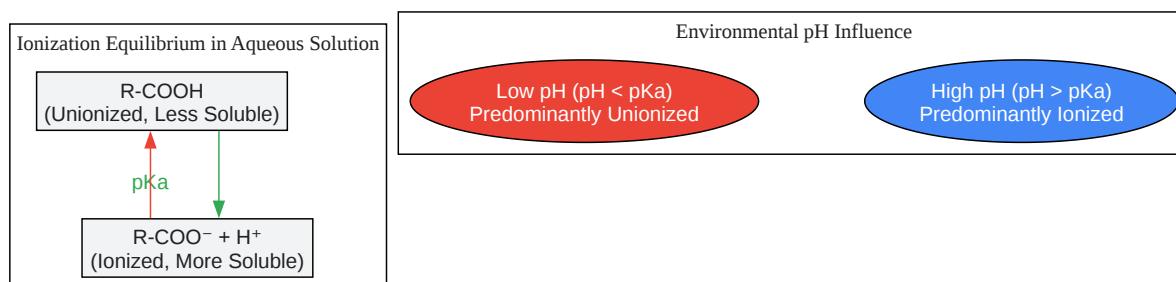
Molecular Identity and Structural Attributes

The foundation of this compound's properties lies in its distinct molecular architecture. The fusion of a benzene ring with a thiazole ring creates the benzothiazole system, which is electron-deficient. The presence of an electron-withdrawing chlorine atom at the 2-position further enhances this effect, influencing the molecule's reactivity. The carboxylic acid group at the 7-position is the primary determinant of its acidic nature and pH-dependent solubility.

Property	Value	Source
Chemical Name	2-Chlorobenzo[d]thiazole-7-carboxylic acid	-
CAS Number	1379324-66-9	[1] [2]
Molecular Formula	C ₈ H ₄ ClNO ₂ S	[1] [2]
Molecular Weight	213.64 g/mol	[1] [2]
Recommended Storage	2-8°C, store under inert gas	[1]

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is a crucial parameter that dictates the degree of ionization of a molecule at a given pH. This property profoundly influences a compound's solubility, membrane permeability, and interaction with biological targets[\[3\]](#)[\[4\]](#). For **2-Chlorobenzo[d]thiazole-7-carboxylic acid**, the pKa is governed by the carboxylic acid moiety. Its acidity is expected to be greater (i.e., a lower pKa value) than that of benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing effect of the fused chloro-benzothiazole ring system, which stabilizes the resulting carboxylate anion.



[Click to download full resolution via product page](#)

Figure 1: Ionization equilibrium of the carboxylic acid group.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds. The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The pKa corresponds to the pH at which the compound is 50% ionized[5].

Methodology:

- Preparation: Accurately weigh approximately 5-10 mg of **2-Chlorobenzo[d]thiazole-7-carboxylic acid** and dissolve it in a suitable co-solvent mixture (e.g., methanol/water or DMSO/water) to ensure complete dissolution.
- Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. Use a micro-burette for precise addition of the titrant.
- Titration: Begin stirring the solution and record the initial pH. Add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

- **Data Analysis:** Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the half-equivalence point of the resulting titration curve. For improved accuracy, the first derivative of the curve can be plotted to precisely identify the equivalence point.

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical physicochemical properties in drug discovery, heavily influencing absorption, distribution, metabolism, and excretion (ADME)[6][7]. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

- **LogP:** The partition coefficient of the neutral (unionized) form of the molecule.
- **LogD:** The distribution coefficient at a specific pH, which accounts for both the ionized and unionized forms.

Given its aromatic core, **2-Chlorobenzo[d]thiazole-7-carboxylic acid** is expected to be moderately to highly lipophilic, a property that must be carefully balanced with aqueous solubility for optimal drug-like characteristics.

Experimental Protocol 1: Shake-Flask Method for LogP Determination

The shake-flask method is the universally recognized "gold standard" for LogP measurement due to its direct and accurate determination[6][8].

Methodology:

- **System Preparation:** Pre-saturate n-octanol with water and water with n-octanol to establish equilibrium between the two phases.
- **Partitioning:** Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a precise volume of the second phase to a flask.
- **Equilibration:** Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. Centrifuge the

mixture to ensure complete phase separation.

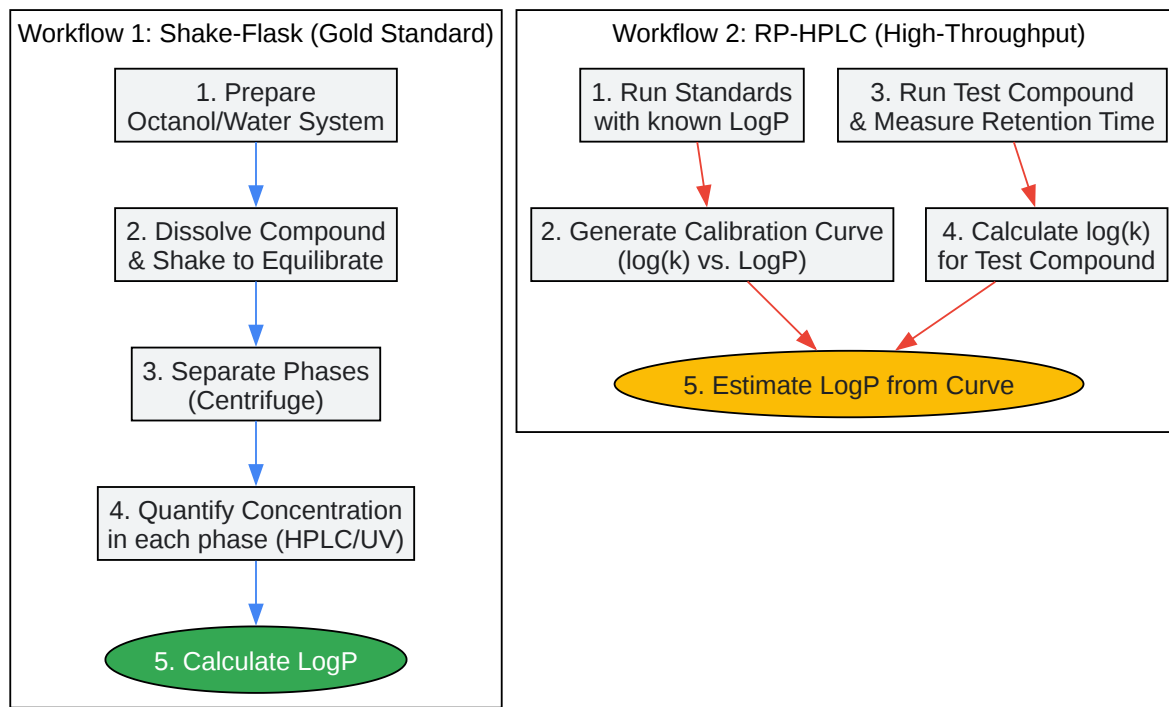
- Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate LogP using the formula: $\text{LogP} = \log([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{water}})$.

Experimental Protocol 2: LogP Estimation by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative for estimating LogP^{[5][9]}. This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Methodology:

- System Setup: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
- Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).
- Sample Analysis: Inject a solution of **2-Chlorobenzo[d]thiazole-7-carboxylic acid** and determine its retention time under the same conditions.
- Calculation: Calculate the capacity factor (k) for each compound using the formula: $k = (t_R - t_0) / t_0$, where t_0 is the column dead time. Plot $\log(k)$ versus the known LogP values of the standards to generate a calibration curve. Use the $\log(k)$ of the test compound to determine its LogP from this curve.



[Click to download full resolution via product page](#)

Figure 2: Comparison of workflows for LogP determination.

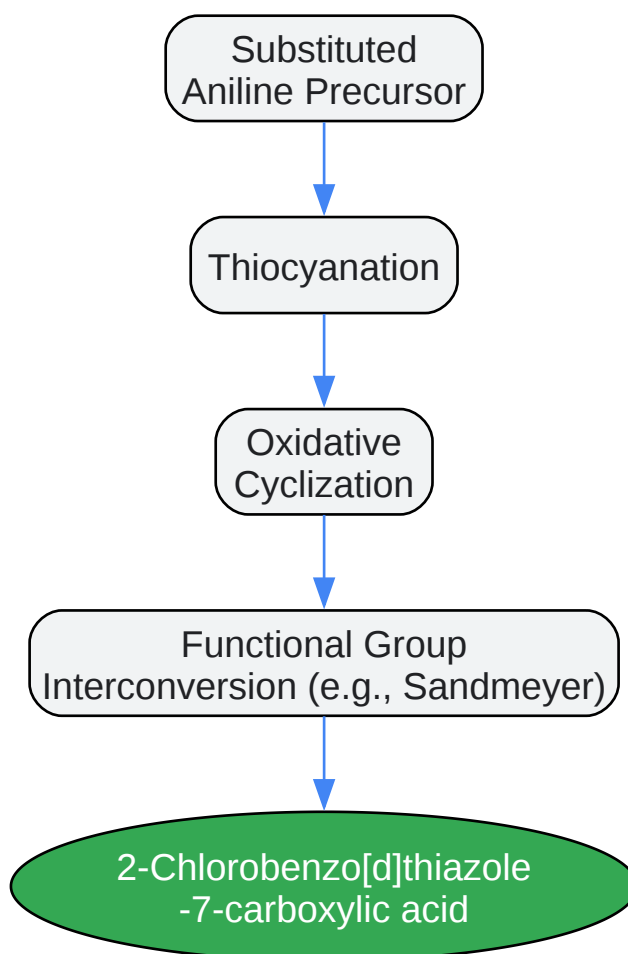
Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the chemical structure and purity of the compound. The following are the expected spectral characteristics for **2-Chlorobenzo[d]thiazole-7-carboxylic acid** based on its functional groups.

Technique	Expected Characteristics
^1H NMR	- Aromatic Protons: Signals in the aromatic region (approx. 7.5-8.5 ppm).- Carboxylic Acid Proton: A very broad singlet, significantly downfield (>10 ppm)[10].
^{13}C NMR	- Carbonyl Carbon: Deshielded signal in the 160-185 ppm range[10].- Aromatic/Heterocyclic Carbons: Multiple signals in the 110-150 ppm range. The carbon attached to the chlorine (C2) will also be distinct.
IR Spectroscopy	- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3500 cm^{-1} [10].- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm^{-1} [10][11].
Mass Spectrometry	- Molecular Ion (M^+): A peak corresponding to the molecular weight (213.64), showing a characteristic M+2 isotope pattern for the single chlorine atom.- Key Fragments: Loss of COOH (m/z 45), Cl (m/z 35/37), and other characteristic fragments.

Synthetic Considerations

2-Chlorobenzo[d]thiazole-7-carboxylic acid is primarily used as a synthetic intermediate[1]. While a specific synthesis for the 7-carboxylic acid derivative is not widely published, a plausible route can be inferred from the synthesis of related analogues like 7-chlorobenzo[d]thiazol-2-amine[12]. A potential pathway could involve the cyclization of a suitably substituted aniline precursor.



[Click to download full resolution via product page](#)

Figure 3: A generalized potential synthetic pathway.

Conclusion

2-Chlorobenzo[d]thiazole-7-carboxylic acid presents a profile of a moderately lipophilic, acidic molecule whose properties are finely tuned by its constituent functional groups. Its pKa, LogP, and solubility are interconnected properties that are fundamental to its application in drug discovery and chemical synthesis. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters, enabling researchers to build accurate structure-activity and structure-property relationships. A thorough understanding and characterization of these physicochemical attributes are essential first steps in unlocking the full potential of this versatile heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chlorobenzo[d]thiazole-7-carboxylic acid [myskinrecipes.com]
- 2. kemix.com.au [kemix.com.au]
- 3. optibrium.com [optibrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using ^{19}F NMR Spectroscopy [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical properties of 2-Chlorobenzo[d]thiazole-7-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1490798#physicochemical-properties-of-2-chlorobenzo-d-thiazole-7-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com